hafnium;propan-2-ol
Description
Contextualization of Hafnium Alkoxides within Inorganic and Organometallic Chemistry Research
Hafnium alkoxides belong to the broader class of Group IV metal alkoxides, which includes compounds of titanium and zirconium. These compounds have garnered significant attention in recent years due to their versatility as precursors in the synthesis of various materials, including nanocrystals, metal-organic frameworks (MOFs), and thin films, as well as their potential applications as catalysts. chemrxiv.org Research in inorganic and organometallic chemistry frequently involves the synthesis, structural characterization, and reactivity studies of these metal alkoxides. researchgate.net Their molecular structures and properties make them valuable building blocks for creating complex inorganic and hybrid materials.
Significance of Isopropoxide Ligands in Hafnium Coordination and Reactivity Studies
Isopropoxide ligands (OPrⁱ) play a crucial role in the coordination chemistry and reactivity of hafnium compounds. As alkoxide ligands, they act as π-donors to the metal center, influencing the electronic and steric environment around the hafnium atom. libretexts.org The size and branching of the isopropoxide ligand can significantly affect the thermal stability and reactivity of hafnium precursors, which is particularly important in deposition techniques like Atomic Layer Deposition (ALD). fishersci.ca Studies have shown that the steric bulk of alkoxide ligands can influence reaction mechanisms and the resulting complex structures. nih.govresearcher.life In the context of the isopropanol (B130326) adduct, the coordinating solvent molecule further impacts the coordination sphere and potentially the compound's reactivity and solubility.
Overview of Key Research Paradigms and Scholarly Investigations involving Hafnium(IV) Isopropoxide Isopropanol Adduct
Hafnium(IV) isopropoxide isopropanol adduct is a subject of various scholarly investigations, primarily centered around its use as a precursor material. A major research paradigm involves its application in the deposition of hafnium dioxide (HfO₂) thin films, which are critical as high-k dielectric materials in the microelectronics industry. fishersci.caresearchgate.net It is utilized in techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). ottokemi.comfishersci.ca
Beyond thin film deposition, the adduct is employed in the synthesis of hafnium-containing nanomaterials. It has been used as a precursor to prepare mesoporous HfO₂ through thermohydrolytic approaches, yielding materials with high surface area suitable for applications such as the sequestration of heavy metal ions. sigmaaldrich.cnottokemi.com Furthermore, it serves as a precursor in solvothermal synthesis routes for creating hafnium oxide nanocrystals, which are being explored for applications in medical imaging techniques like computed tomography and fluorescence imaging. rsc.orgresearchgate.net
Research also extends to exploring hafnium alkoxides, including those with isopropoxide ligands, in catalytic applications, such as polymerization reactions. chemrxiv.orgresearcher.life The compound also finds use as an intermediate in various organic chemical synthesis processes in laboratory settings. chemicalbook.comalfa.co.krfishersci.no Investigations into the synthesis of the adduct itself, optimizing methods to achieve high purity, are also ongoing areas of research. chemrxiv.orgresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
hafnium;propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O.Hf/c1-3(2)4;/h3-4H,1-2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFXMRWZBRCIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.[Hf] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8HfO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2171-99-5 | |
| Record name | 2-Propanol, hafnium(4+) salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2171-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Advanced Purification for High Purity Hafnium Iv Isopropoxide Isopropanol Adduct
Electrochemical Synthesis Routes and Process Optimization
An alternative and promising green route for the synthesis of hafnium alkoxides is the direct electrochemical method. nih.gov This technique involves the anodic dissolution of a hafnium metal electrode in an appropriate alcohol, such as isopropanol (B130326), in the presence of a conducting admixture. psecommunity.orgresearchgate.net The fundamental principle of this process is an electrolysis cell where the hafnium anode dissolves, and the alcohol is dehydrogenated at the cathode, followed by a spontaneous reaction in the solution to form the hafnium alkoxide. nih.gov
The operational principle involves the simultaneous heterogeneous reactions of hafnium dissolution at the anode (Equation 1) and alcohol dehydrogenation at the cathode (Equation 2), followed by a spontaneous solution-based combination reaction (Equation 3). nih.gov
Anode: Hf → Hf⁴⁺ + 4e⁻ (1) Cathode: 4(CH₃)₂CHOH + 4e⁻ → 4(CH₃)₂CHO⁻ + 2H₂ (2) Solution: Hf⁴⁺ + 4(CH₃)₂CHO⁻ → Hf(OCH(CH₃)₂)₄ (3)
Process optimization is crucial for maximizing the efficiency and purity of the product. Key parameters that are optimized include current density, potential, and the choice of supporting electrolyte. psecommunity.org The use of supporting electrolytes like tetraethylammonium (B1195904) chloride (Et₄NCl) has been shown to influence the anodic corrosion and dissolution kinetics. psecommunity.org Studies have demonstrated that the polarization resistance is significantly lower in an Et₄NCl system compared to other electrolytes, which facilitates the hafnium dissolution reaction. psecommunity.org The anodic behavior of hafnium in anhydrous ethanol (B145695) systems has been studied through cyclic voltammetry, which reveals a passive region due to the formation of a hafnium oxide (HfO₂) film on the electrode surface. mdpi.com The breakdown of this passive film is essential for the dissolution process to occur. mdpi.com This electrochemical approach offers significant environmental and economic advantages over conventional thermal methods by enabling waste-free production of high-purity hafnium alkoxides. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| Current Density | The amount of electric current per unit area of the electrode. | Affects the rate of hafnium dissolution and alcohol dehydrogenation. |
| Supporting Electrolyte | A salt added to the solution to increase its conductivity. | Influences the kinetics of the electrode reactions and the breakdown of the passive HfO₂ layer. |
| Potential | The electric potential difference between the electrodes. | Drives the electrochemical reactions. A broad potential-current window improves potential tunability. psecommunity.org |
Ligand Exchange Reactions from Hafnium(IV) Halide Precursors
The reaction is typically carried out by dispersing hafnium(IV) chloride in a non-polar solvent, such as toluene (B28343), to which a solution of isopropanol is added. chemrxiv.org A crucial aspect of this synthesis is the in-situ neutralization of the hydrogen chloride (HCl) byproduct, which is achieved by the addition of a base, most commonly anhydrous ammonia (B1221849) (NH₃). chemrxiv.orgrsc.org The ammonia reacts with HCl to form ammonium (B1175870) chloride (NH₄Cl), a solid precipitate that can be easily removed from the reaction mixture by filtration. chemrxiv.org
The general reaction scheme can be represented as follows:
HfCl₄ + 4(CH₃)₂CHOH + 4NH₃ → Hf(OCH(CH₃)₂)₄ + 4NH₄Cl
The resulting hafnium(IV) isopropoxide readily forms an adduct with a molecule of isopropanol from the reaction medium, yielding the desired hafnium(IV) isopropoxide isopropanol adduct, Hf(OCH(CH₃)₂)₄·(CH₃)₂CHOH. chemrxiv.orgrsc.org
Refinement of Reaction Conditions for Enhanced Yield and Product Purity
Optimizing the reaction conditions is paramount to achieving a high yield and purity of the hafnium(IV) isopropoxide isopropanol adduct. Several factors are carefully controlled during the synthesis.
The reaction between hafnium(IV) chloride and isopropanol in the presence of ammonia is exothermic. Therefore, the slow, dropwise addition of the ammonia solution in isopropanol to the hafnium(IV) chloride suspension is critical. chemrxiv.org This controlled addition, often accompanied by cooling with a water bath, prevents overheating, which could lead to side reactions and a decrease in product quality. chemrxiv.org
After the addition is complete, the reaction mixture is typically stirred for a period at room temperature to ensure the reaction goes to completion. chemrxiv.org The primary byproduct, ammonium chloride, is then removed by filtration. chemrxiv.org A second addition of a smaller amount of ammonia in isopropanol can be performed to ensure any incomplete exchange is driven to completion, followed by another filtration step to remove any further precipitate. chemrxiv.org
The choice of the ammonia source can also be varied. While a 2M solution of ammonia in isopropanol is commonly used, bubbling gaseous ammonia through the reaction mixture while slowly adding isopropanol is an alternative method. rsc.org Following the removal of ammonium chloride, the solvent is removed under reduced pressure to yield the crude product. chemrxiv.org Reported yields for the synthesis of Hf(OiPr)₄·iPrOH from HfCl₄ using an ammonia stock solution in isopropanol are around 51%, while using gaseous ammonia yields approximately 50%. rsc.org
| Parameter | Condition | Effect on Yield and Purity |
|---|---|---|
| Ammonia Addition | Slow, dropwise with cooling | Prevents side reactions, improves purity. chemrxiv.org |
| Ammonia Source | 2M solution in isopropanol vs. Gaseous NH₃ | Similar yields (51% vs. 50%). rsc.org |
| Byproduct Removal | Multiple filtrations | Ensures complete removal of NH₄Cl, leading to higher purity. chemrxiv.org |
Advanced Purification Techniques and Their Efficacy Assessment
Even with optimized synthesis conditions, the crude hafnium(IV) isopropoxide isopropanol adduct often requires further purification to meet the stringent purity requirements for advanced applications. Commercially available precursors are also often advised to be purified by recrystallization or vacuum distillation before use. nih.govchemrxiv.org
The most effective and commonly reported method for purifying Hf(OiPr)₄·iPrOH is recrystallization . The crude product is dissolved in a hot, concentrated mixture of toluene and isopropanol, typically in a 3:1 ratio by volume. chemrxiv.org This mixed solvent system is advantageous as the product is poorly soluble in pure isopropanol, which would require large solvent volumes. rsc.org The hot solution is then allowed to cool slowly overnight, leading to the formation of colorless, large crystals of the pure adduct. chemrxiv.org A second recrystallization can be performed if higher purity is required. chemrxiv.org The purified product is then dried under vacuum at room temperature to avoid the removal of the coordinated isopropanol molecule. chemrxiv.org
Vacuum distillation is another powerful purification technique for metal alkoxides, particularly for liquid compounds. nih.gov For instance, the intermediate tetrakis(diethylamido)hafnium(IV) is purified by vacuum distillation at approximately 145 °C and 50 mTorr. nih.gov While Hf(OiPr)₄·iPrOH is a solid, related liquid hafnium alkoxides like hafnium(IV) tert-butoxide are purified by vacuum distillation at lower temperatures (around 30 °C at 50 mTorr). nih.gov
The efficacy of these purification techniques is assessed through various analytical methods. A key indicator of purity is the absence of residual chloride from the hafnium(IV) chloride precursor, which is typically confirmed to be below detection limits (e.g., <0.85% chloride to metal). rsc.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool to confirm the structure and purity of the final product. chemrxiv.orgnih.gov
Analytical Validation of Precursor Purity for Reproducible Research Outcomes
The purity of the hafnium(IV) isopropoxide isopropanol adduct precursor is a critical factor that directly impacts the reproducibility of experimental results, particularly in the synthesis of nanomaterials and thin films. chemrxiv.org Impurities can lead to variations in reaction outcomes and negatively affect the properties of the synthesized materials. balazs.com Therefore, rigorous analytical validation of the precursor's purity is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique for validating the purity and structure of the hafnium isopropoxide adduct.
¹H NMR spectroscopy is used to confirm the presence and stoichiometry of the isopropoxide and isopropanol ligands. For Hf(OiPr)₄·iPrOH in C₆D₆, characteristic signals are observed, and the integration of these signals confirms the 4:1 ratio of isopropoxide to isopropanol. nih.gov
¹³C NMR provides further structural confirmation by showing the expected carbon environments for the isopropoxide groups. chemrxiv.orgnih.gov
³¹P NMR can be used as an indirect method to assess purity. By adding a Lewis base like tri-n-octylphosphine oxide (TOPO), which replaces the coordinated isopropanol, the presence of a single TOPO adduct in the ³¹P NMR spectrum indicates a pure product. The presence of other TOPO complexes could suggest incomplete chloride exchange from the precursor. nih.gov
Elemental Analysis and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are employed to quantify the elemental composition and detect trace metal impurities. balazs.combalazs.com A significant challenge in the analysis of hafnium precursors is the presence of zirconium, which is chemically very similar to hafnium and difficult to separate. balazs.com The concentration of zirconium and other metals like boron, sodium, and aluminum can vary between different sources of the initial HfCl₄ raw material. balazs.com Accurate determination of these impurities is crucial as they can impact the performance of the final materials, for example, in electronic applications. balazs.com The absence of residual chloride is also a key purity metric, with levels typically required to be below 0.85% relative to the metal content. nih.gov
The validation of precursor purity through these analytical techniques ensures that researchers can achieve consistent and reproducible results, which is fundamental for advancing scientific understanding and technological applications.
| Technique | Information Obtained | Reference |
|---|---|---|
| ¹H NMR | Structural confirmation and stoichiometry of ligands. | nih.gov |
| ¹³C NMR | Structural confirmation of carbon environments. | chemrxiv.orgnih.gov |
| ³¹P NMR (with TOPO) | Indirect assessment of purity and completeness of reaction. | nih.gov |
| Elemental Analysis / ICP-MS | Quantification of elemental composition and trace metal impurities (e.g., Zr, B, Na, Al). | balazs.combalazs.com |
| Chloride Test | Detection of residual chloride impurities from the precursor. | rsc.orgnih.gov |
Comprehensive Spectroscopic and Structural Elucidation of Hafnium Iv Isopropoxide Isopropanol Adduct
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Solution Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of the hafnium(IV) isopropoxide isopropanol (B130326) adduct in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the isopropoxide and isopropanol ligands.
Proton Nuclear Magnetic Resonance (¹H NMR) Characterization
The ¹H NMR spectrum of the hafnium(IV) isopropoxide isopropanol adduct, typically recorded in a deuterated solvent like benzene-d₆ (C₆D₆), reveals the distinct protons within the molecule. The spectrum is characterized by three main sets of signals corresponding to the hydroxyl proton of the adducted isopropanol, the methine (CH) protons, and the methyl (CH₃) protons of both the isopropoxide ligands and the isopropanol molecule.
In a typical spectrum, a singlet peak observed between δ 7.0 and 7.5 ppm is assigned to the hydroxyl proton of the coordinated isopropanol molecule. A broad signal appearing in the range of δ 4.0-5.5 ppm corresponds to the five methine (CH) protons—four from the isopropoxide ligands and one from the isopropanol adduct. The thirty methyl (CH₃) protons from all the isopropyl groups give rise to a large, broad signal between δ 1.0 and 2.0 ppm nih.govnih.govproprep.comutwente.nl. The integration ratio of these peaks confirms the 1:5:30 proton ratio, consistent with the Hf(OⁱPr)₄·ⁱPrOH stoichiometry proprep.com.
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
|---|---|---|---|
| Hydroxyl | 7.0 - 7.5 | Singlet (s) | 1H, -OH of coordinated ⁱPrOH |
| Methine | 4.0 - 5.5 | Singlet (s, broad) | 5H, -CH of isopropoxide and ⁱPrOH |
| Methyl | 1.0 - 2.0 | Singlet (s, broad) | 30H, -CH₃ of isopropoxide and ⁱPrOH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides insight into the carbon framework of the complex. In a C₆D₆ solvent, the spectrum typically shows two distinct signals. The resonance for the methine carbons (CH) of the isopropoxide and isopropanol groups appears around δ 69.7 ppm. The signal for the methyl carbons (CH₃) is found further upfield, at approximately δ 26.7 ppm nih.govnih.govproprep.comutwente.nl. The presence of single peaks for the methine and methyl carbons suggests that, on the NMR timescale, the carbon atoms in the isopropoxide ligands and the isopropanol adduct are in chemically equivalent environments.
| Carbon Type | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|
| Methine | 69.7 | -CH of isopropoxide and ⁱPrOH |
| Methyl | 26.7 | -CH₃ of isopropoxide and ⁱPrOH |
Investigation of Isomerism and Dynamic Processes via NMR
While the room-temperature ¹H and ¹³C NMR spectra often show single, albeit sometimes broad, resonances for the methine and methyl groups, this can be misleading. Metal alkoxides are known to undergo dynamic exchange processes in solution. These processes can include the rapid exchange of terminal and bridging alkoxide groups in oligomeric species or the exchange of the coordinated isopropanol molecule with the isopropoxide ligands.
For related Group 4 metal alkoxy halides, NMR studies have shown that the presence of broad lines can be indicative of chemical exchange between different species. In some hafnium complexes, a fast exchange between ligands with different coordination modes has been observed, resulting in a single set of peaks in the NMR spectrum. This suggests that the molecule is not static but is undergoing rapid intramolecular rearrangements. Such dynamic behavior is crucial in understanding the reactivity of the precursor in deposition processes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand Vibrational Analysis
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the chemical bonds within the molecule, providing a characteristic fingerprint of the compound. The spectrum of the hafnium(IV) isopropoxide isopropanol adduct displays several key absorption bands that confirm the presence of the isopropoxide and isopropanol ligands and the hafnium-oxygen bonds.
The most prominent features include a broad absorption band in the region of 3400-3300 cm⁻¹, which is characteristic of the O-H stretching vibration (ν(O-H)) of the coordinated isopropanol molecule. A series of strong bands between 2970 and 2860 cm⁻¹ are assigned to the symmetric and asymmetric C-H stretching vibrations (ν(C-H)) of the methyl groups. The C-O stretching vibration (ν(C-O)) of the isopropoxide groups results in strong absorptions in the 1160-950 cm⁻¹ range. The vibrations corresponding to the hafnium-oxygen bonds (ν(Hf-O)) are typically observed at lower frequencies, in the range of 600-450 cm⁻¹.
| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment |
|---|---|---|
| 3400 - 3300 | ν(O-H) | O-H stretch of coordinated isopropanol |
| 2970 - 2860 | ν(C-H) | C-H stretch of methyl groups |
| 1160 - 950 | ν(C-O) | C-O stretch of isopropoxide ligands |
| 600 - 450 | ν(Hf-O) | Hafnium-Oxygen stretch |
X-ray Crystallography for Definitive Solid-State Molecular Architecture
The definitive solid-state structure of the hafnium(IV) isopropoxide isopropanol adduct has been determined by single-crystal X-ray crystallography. These studies reveal that in the solid state, the compound exists as a dimer, with the formula [Hf(OⁱPr)₄(ⁱPrOH)]₂.
In this dimeric structure, each hafnium atom is octahedrally coordinated, achieving a coordination number of six. The two hafnium centers are linked by two bridging isopropoxide ligands. Each hafnium atom is also bonded to two terminal isopropoxide ligands, one coordinated isopropanol molecule, and the two bridging oxygen atoms. The crystal structure confirms the presence of the isopropanol molecule as a neutral adduct to the hafnium center. The structural identity of the synthesized product is often confirmed by referencing the Cambridge Structural Database (CSD) identifier NAYDAS nih.govnih.govproprep.comutwente.nl.
Inductively Coupled Plasma (ICP) Analysis for Elemental Composition and Stoichiometry
Inductively Coupled Plasma (ICP) analysis is a highly sensitive technique used to determine the elemental composition of a sample and to quantify trace impurities. For a precursor like the hafnium(IV) isopropoxide isopropanol adduct, which is used in the semiconductor industry, purity is of paramount importance.
ICP analysis has been used to confirm the high purity of this hafnium precursor, with results indicating purities as high as 99.997% mdpi.com. The analysis is also crucial for detecting and quantifying specific metallic impurities that could be detrimental to the performance of electronic devices. For instance, zirconium (Zr) is a common impurity in hafnium sources due to their chemical similarity. ICP analysis can precisely determine the concentration of such impurities.
| Element | Concentration (ppm) |
|---|---|
| Zr | 10.4 - 11.2 |
| Other Impurities | 1.1 - 3.2 |
This technique verifies the elemental stoichiometry and ensures that the precursor meets the stringent purity requirements for high-tech applications.
Hafnium Iv Isopropoxide Isopropanol Adduct As a Precursor in Advanced Thin Film Deposition Technologies
Atomic Layer Deposition (ALD) of Hafnium Oxide (HfO₂) Films
Atomic Layer Deposition is a state-of-the-art technique that allows for the growth of thin films with atomic-level precision. researchgate.net It relies on sequential, self-limiting surface reactions to build up material one atomic layer at a time, ensuring exceptional conformity and uniformity, which is crucial for fabricating nanoscale devices. mdpi.comharvard.edu Hafnium alkoxides, including the isopropoxide adduct, are an attractive class of precursors for ALD due to their moderate reactivity, thermal stability, and cost-effectiveness. mdpi.com
Investigation of Surface Reaction Mechanisms and Kinetics in ALD Processes
The ALD process for depositing HfO₂ from a hafnium precursor like hafnium isopropoxide and an oxygen source (e.g., water) is governed by a ligand exchange mechanism. nih.govbohrium.com During the first half-cycle, the precursor molecule chemisorbs onto the hydroxylated substrate surface. mdpi.comresearchgate.net This involves a reaction where one or more of the isopropoxide ligands are exchanged with the surface hydroxyl (-OH) groups. nih.govbohrium.com The hafnium atom forms a chemical bond with an oxygen atom on the surface. nih.gov This reaction is followed by a purge step to remove any unreacted precursor and byproducts. In the second half-cycle, the oxygen source is introduced, reacting with the remaining ligands on the hafnium atom to form HfO₂ and regenerating the hydroxylated surface for the next cycle. nih.gov
Density Functional Theory (DFT) calculations have been used to study these surface reactions in detail. mdpi.comresearchgate.net For hafnium alkoxides, the energy barrier for the initial ligand-exchange reaction is a key factor in determining precursor reactivity. mdpi.com Studies comparing different alkoxide precursors have shown that the activation energy for this surface reaction varies with the ligand structure. mdpi.comresearchgate.net
| Precursor | Ligand Exchange Activation Energy (kJ/mol) |
| Hafnium methoxide (B1231860) (Hf[OMe]₄) | 33.0 |
| Hafnium isopropoxide (Hf[OⁱPr]₄) | 63.8 |
| Hafnium tert-butoxide (Hf[OᵗBu]₄) | 70.2 |
| This table presents theoretical activation energies for the first ligand exchange reaction of various hafnium alkoxide precursors on a hydroxylated Si(100) surface, as determined by DFT calculations. mdpi.com |
These theoretical findings indicate that hafnium amides generally exhibit higher reactivity (lower activation energies) than hafnium alkoxides, which in turn are typically more reactive than hafnium halides. mdpi.com
Role of Ligand Size and Thermal Stability in Precursor Reactivity for ALD
Larger, bulkier ligands, such as tert-butoxide, can sterically hinder the precursor molecule from approaching the surface and reacting with the hydroxyl groups. researchgate.net This steric hindrance can lead to a lower growth per cycle (GPC) compared to precursors with smaller ligands. researchgate.net Conversely, precursors with smaller ligands, like methoxide, exhibit lower activation energies for surface reactions. mdpi.com Hafnium isopropoxide, with its moderately sized ligand, offers a balance between reactivity and stability. mdpi.com
Thermal stability is another paramount property for an ALD precursor. researchgate.net The precursor must be volatile enough to be transported into the reactor but stable enough to not decompose thermally at the deposition temperature. researchgate.net If the precursor decomposes, the self-limiting nature of ALD is lost, leading to uncontrolled film growth characteristic of chemical vapor deposition (CVD) and potentially higher impurity levels in the film. kobv.de Heteroleptic precursors, which contain different types of ligands, are sometimes designed to enhance thermal stability while maintaining high reactivity. rsc.org
Development and Optimization of Self-Limiting ALD Growth Windows
The "ALD window" refers to the range of deposition temperatures where true, self-limiting ALD growth occurs. kobv.de Within this window, the GPC is constant and independent of precursor dose and temperature. kobv.de
Below the ALD window: The growth rate is lower due to insufficient thermal energy for the surface reactions to go to completion. Precursor condensation can also occur, leading to non-uniform, thicker films. kobv.de
Above the ALD window: The precursor may begin to thermally decompose, causing a sharp increase in the growth rate and a loss of the self-limiting behavior. harvard.edukobv.de
Experimental studies have established the ALD temperature window for hafnium isopropoxide to be approximately 250–300 °C. mdpi.com The optimization of the ALD process involves carefully controlling parameters like precursor and reactant pulse times, purge times, and substrate temperature to ensure that the surface reactions reach saturation during each half-cycle. harvard.edu Saturation curves, which plot GPC against precursor pulse time, are experimentally determined to confirm the self-limiting nature of the reaction under specific process conditions. harvard.edu Achieving a perfectly flat saturation curve is indicative of a good ALD process. harvard.edu
Metal-Organic Chemical Vapor Deposition (MOCVD) Applications of Hafnium Oxide
MOCVD is another widely used technique for depositing high-quality thin films. Unlike the sequential surface reactions of ALD, MOCVD involves the continuous flow of precursors into a reactor where they thermally decompose on a heated substrate to form the desired film. MOCVD offers the potential for higher deposition rates and large-area growth. rsc.org Metal alkoxides like hafnium isopropoxide are attractive MOCVD precursors because they generally allow for lower deposition temperatures compared to metal halides or β-diketonates, and can produce carbon-free films under optimal conditions. rsc.org
Analysis of Precursor Volatilization Characteristics pertinent to MOCVD
A crucial requirement for any MOCVD precursor is adequate volatility to allow for consistent vapor phase transport into the deposition chamber. rsc.org The precursor must be heated to a temperature where it generates sufficient vapor pressure without undergoing premature decomposition. researchgate.net
The volatility of hafnium isopropoxide has been studied, and its vapor pressure curve has been determined using techniques like thermogravimetric analysis (TGA) and the Knudsen effusion method. researchgate.netresearchgate.net One study calculated the vapor pressure relationship for hafnium isopropoxide as: lnp = 31.157 – 13130.57/T. researchgate.net This data is essential for controlling the precursor delivery rate and achieving reproducible film growth in an MOCVD process.
Design and Evaluation of Mononuclear Hafnium Alkoxides as MOCVD Precursors
Simple hafnium alkoxides, such as hafnium tert-butoxide, can have issues for MOCVD applications. They often feature unsaturated metal centers, making them highly sensitive to air and moisture and prone to oligomerization (forming small polymer chains), which reduces their volatility and stability. rsc.org
To address these challenges, research has focused on designing and synthesizing novel mononuclear hafnium alkoxides. rsc.orgrsc.org The goal is to create stable, volatile, and reactive precursor molecules. One successful approach involves using sterically demanding, chelating ligands. For example, the complex [Hf(OBuᵗ)₂(OCMe₂CH₂OMe)₂] has been developed as a highly promising MOCVD precursor. rsc.orgresearchgate.net This compound is mononuclear (preventing oligomerization) and volatile. rsc.org It has been used to deposit high-purity, monoclinic HfO₂ films at 650 °C with carbon levels below the detection limit of Auger Electron Spectroscopy (AES). rsc.org The design of such precursors is critical for advancing MOCVD technology for high-k dielectric applications. rsc.org
Comparative Studies of Hafnium(IV) Isopropoxide with Other Hafnium Precursor Classes (e.g., Amides, Halides) in Deposition Performance
The selection of a hafnium precursor for thin film deposition processes like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) is a critical factor that influences the growth characteristics and the final properties of the HfO₂ film. The main classes of hafnium precursors include alkoxides, such as Hafnium(IV) isopropoxide, amides, and halides. Each class presents a unique set of advantages and disadvantages in terms of reactivity, thermal stability, impurity incorporation, and deposition conditions.
Hafnium Halides: Precursors like hafnium tetrachloride (HfCl₄) and hafnium tetraiodide (HfI₄) have been traditionally used due to their high volatility and thermal stability. They can produce stoichiometric HfO₂ films with low carbon contamination. However, a significant drawback is the potential for halogen residue in the deposited films, which can be detrimental to the electrical performance of the device. For instance, films grown from HfCl₄ and HfI₄ at 300°C have been found to contain approximately 0.4 at.% of halide residues. researchgate.net Moreover, halide precursors can release corrosive byproducts like HCl, which can damage the deposition equipment.
Hafnium Amides: Amide precursors, such as tetrakis(dimethylamino)hafnium (TDMAH) and tetrakis(ethylmethylamino)hafnium (TEMAH), are known for their high reactivity, which allows for lower deposition temperatures, often below 300°C. This high reactivity stems from the lower activation energies for surface reactions compared to halides and alkoxides. mdpi.com This can be advantageous for processes with limited thermal budgets. However, amide precursors can exhibit lower thermal stability, leading to precursor decomposition at higher temperatures and potential carbon and nitrogen impurities in the film. For example, HfO₂ films deposited using TEMAH and ozone showed a decrease in carbon and hydrogen content as the deposition temperature increased from 200°C to 320°C. harvard.edusemanticscholar.org
Hafnium Alkoxides: Hafnium(IV) isopropoxide stands out as a viable alternative, offering a balance between reactivity and thermal stability. Alkoxide precursors are generally less reactive than amides but more reactive than halides. This moderate reactivity allows for a wider processing window. A significant advantage of alkoxide precursors is the absence of halogen contamination. The primary potential impurity is carbon from the organic ligands. However, the use of strong oxidizing agents like ozone can effectively minimize carbon residue. researchgate.net While direct comparative studies providing specific growth rates and impurity levels for Hafnium(IV) isopropoxide under the exact same conditions as popular amide and halide precursors are not extensively documented in a single source, the general characteristics can be summarized as follows:
| Precursor Class | Example Precursor | Typical Deposition Temperature (°C) | Key Advantages | Key Disadvantages | Potential Impurities |
|---|---|---|---|---|---|
| Alkoxides | Hafnium(IV) Isopropoxide | 250 - 400 | - Good thermal stability
| - Potential for carbon contamination from ligands | Carbon, Hydrogen |
| Amides | Tetrakis(ethylmethylamino)hafnium (TEMAH) | 150 - 350 | - High reactivity at low temperatures
| - Lower thermal stability
| Carbon, Nitrogen, Hydrogen |
| Halides | Hafnium tetrachloride (HfCl₄) | 300 - 600 | - High volatility
| - Halogen contamination in the film
| Chlorine, Iodine |
Methodologies for Minimizing Impurities and Enhancing Film Quality in Precursor-Based Deposition
The quality of HfO₂ thin films is critically dependent on minimizing impurities and controlling the film's structural properties, such as crystallinity and density. Several methodologies can be employed during and after the deposition process to enhance film quality, particularly when using Hafnium(IV) isopropoxide as the precursor.
Optimization of Deposition Parameters:
Deposition Temperature: The substrate temperature during deposition plays a crucial role. Higher temperatures can enhance the reaction kinetics, leading to more efficient removal of precursor ligands and thus reducing carbon impurities. However, excessively high temperatures can lead to the thermal decomposition of the precursor before it reaches the substrate, resulting in poor film uniformity and quality. For HfO₂ films grown from amide precursors, increasing the deposition temperature has been shown to improve film properties. charlotte.edu A similar principle applies to alkoxide precursors, where an optimal temperature window must be identified to balance reactivity and stability.
Oxidant Choice: The choice of the oxygen source is critical for minimizing carbon-based impurities from alkoxide precursors. While water (H₂O) is a common oxidant in ALD, ozone (O₃) is a much stronger oxidizing agent. The use of ozone can lead to more complete combustion of the organic ligands of the Hafnium(IV) isopropoxide, resulting in HfO₂ films with significantly lower carbon and hydrogen content. researchgate.net Studies have shown that for cyclopentadienyl-type hafnium precursors, the use of ozone as the oxygen source considerably reduces impurity levels compared to water. researchgate.net
Purge Times: In ALD, adequate purge times after each precursor and oxidant pulse are essential to prevent gas-phase reactions (CVD-like growth) and to ensure the removal of unreacted precursors and volatile byproducts. Insufficient purge times can lead to higher impurity levels and non-ideal film growth.
Post-Deposition Annealing: Post-deposition annealing is a critical step for improving the quality of HfO₂ films. The annealing process can help to densify the film, reduce defects, and control the crystalline phase.
Annealing Temperature and Atmosphere: The as-deposited films, especially at lower temperatures, are often amorphous. Annealing at temperatures typically ranging from 400°C to 1000°C can induce crystallization into the monoclinic, tetragonal, or cubic phases. arxiv.org The final crystalline phase depends on the annealing temperature and the film thickness. For instance, HfO₂ films annealed at 500°C were observed to remain amorphous, while annealing at 600°C led to crystallization. researchgate.netkoreascience.kr The annealing atmosphere (e.g., nitrogen, oxygen, forming gas) also plays a significant role in passivating defects and influencing the electrical properties of the film. Annealing in an oxygen-containing ambient can help to reduce oxygen vacancies, while annealing in a nitrogen environment is often used to control the interface with the silicon substrate.
Research Findings on Film Quality Enhancement:
| Methodology | Effect on Film Properties | Research Findings |
| Use of Ozone Oxidant | Reduces carbon and hydrogen impurities. | For cyclopentadienyl-type precursors, ozone significantly lowered impurity levels compared to water. researchgate.net |
| Post-Deposition Annealing | Controls crystallinity, reduces defects, and improves electrical properties. | Annealing at 500°C can maintain an amorphous structure while reducing defects, leading to lower leakage currents. Higher temperatures (e.g., 600°C and above) induce crystallization. arxiv.orgresearchgate.netkoreascience.kr |
| Optimization of Deposition Temperature | Balances precursor reactivity and stability to minimize impurities and ensure uniform growth. | Increasing deposition temperature for amide precursors improves film quality by reducing impurities. charlotte.edu |
By carefully selecting the precursor and optimizing the deposition and post-processing conditions, high-quality HfO₂ thin films with tailored properties can be achieved, enabling the fabrication of advanced electronic devices.
Investigation of Thermogravimetric Behavior and Vapor Phase Dynamics of Hafnium Isopropoxide Systems
Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability Assessment
Thermogravimetric analysis (TGA) is instrumental in determining the thermal stability and decomposition behavior of hafnium isopropoxide. By monitoring the mass of a sample as a function of temperature, TGA reveals the temperatures at which evaporation and decomposition occur.
A typical TGA analysis of hafnium isopropoxide performed under a dry nitrogen atmosphere at a heating rate of 10 K min⁻¹ shows distinct thermal events. royalsocietypublishing.org The differential thermal analysis (DTA) curve, often recorded simultaneously, displays two significant endothermic peaks below 661 K. royalsocietypublishing.org The first peak, occurring between 526 K and 631 K, is attributed to the evaporation of the compound. royalsocietypublishing.org This is followed by a second peak between 631 K and 659 K, which is likely associated with the pyrolytic decomposition of the hafnium isopropoxide. royalsocietypublishing.org
The differential thermogravimetry (DTG) curve, which represents the rate of mass loss, shows a rapid increase after 508 K, reaching a maximum evaporation rate at a peak temperature of 574 K. royalsocietypublishing.org These findings are consistent with earlier studies which noted that hafnium compounds begin to decompose at a slow rate above 525 K. royalsocietypublishing.org The thermal stability of hafnium oxide films, the intended product of precursor decomposition, is a key consideration for its applications in high-k dielectric materials. nih.govresearchgate.nettamu.edu
Determination of Vapor Pressure Curves and Vaporization Enthalpies using TGA
TGA is a validated and accurate method for determining the vapor pressure of materials by applying the Langmuir equation, which relates the rate of mass loss to vapor pressure. researchgate.net For hafnium isopropoxide, this analysis provides crucial data for optimizing its delivery in vapor deposition processes.
The vapor pressure curve for hafnium isopropoxide has been determined using TGA, often with benzoic acid as a calibration standard. nih.govroyalsocietypublishing.orgresearchgate.net The relationship between vapor pressure (p) and absolute temperature (T) is expressed by the Clausius-Clapeyron equation. researchgate.net For hafnium isopropoxide, this relationship was calculated to be: ln(p) = 31.157 (±0.200) - 13130.57 (±56.50) / T nih.govroyalsocietypublishing.orgresearchgate.net
From the slope of the plot of ln(p) versus 1/T, the enthalpy of vaporization (ΔHvap) can be calculated. royalsocietypublishing.org For hafnium isopropoxide, the ΔHvap was determined to be 109.2 ± 0.47 kJ mol⁻¹. royalsocietypublishing.org
The experimental conditions, such as heating rate and inert gas flow rate, can have a minor influence on the measured vaporization enthalpy. royalsocietypublishing.org Studies have shown that increasing either the heating rate or the nitrogen flow rate results in a slight decrease in the calculated vaporization enthalpy of hafnium isopropoxide. royalsocietypublishing.org
Table 1: Influence of Heating Rate on Vaporization Enthalpy of Hafnium Isopropoxide
Constant Nitrogen Flow Rate: 100 ml min⁻¹
| Heating Rate (K min⁻¹) | Vaporization Enthalpy (ΔHvap) (kJ mol⁻¹) |
| 2 | 110.1 ± 0.51 |
| 5 | 109.8 ± 0.48 |
| 10 | 109.2 ± 0.47 |
| 15 | 108.6 ± 0.45 |
| 20 | 108.1 ± 0.43 |
Table 2: Influence of Nitrogen Flow Rate on Vaporization Enthalpy of Hafnium Isopropoxide
Constant Heating Rate: 10 K min⁻¹
| N₂ Flow Rate (ml min⁻¹) | Vaporization Enthalpy (ΔHvap) (kJ mol⁻¹) |
| 50 | 110.5 ± 0.49 |
| 100 | 109.2 ± 0.47 |
| 150 | 108.3 ± 0.46 |
| 200 | 107.4 ± 0.44 |
| 250 | 106.8 ± 0.42 |
Correlations between Molecular Structure and Evaporative Properties for Precursor Design
The molecular structure of a metal-organic precursor is a primary determinant of its volatility and thermal stability, which are key criteria for its selection in ALD and chemical vapor deposition (CVD) processes. balazs.com For hafnium alkoxides, the nature of the alkoxy ligand plays a significant role in these properties.
Hafnium isopropoxide features sterically bulky isopropoxide ligands. mdpi.com In general, for alkoxide precursors with similar thermal stabilities, the size of the ligand is a critical factor influencing their reactivity and evaporative behavior. researchgate.net The steric hindrance provided by the bulky isopropoxide groups can prevent premature decomposition and unwanted side reactions, contributing to a wider processing window. tosoh.co.jp
The design of effective precursors involves balancing volatility with thermal stability. The precursor must be volatile enough to be transported into the deposition chamber but stable enough to avoid decomposing in the delivery lines. balazs.com The structure of hafnium isopropoxide, with its four isopropoxy groups attached to a central hafnium atom, provides a favorable combination of these properties. Compared to other hafnium precursors like hafnium amides, which tend to have lower thermal stability, alkoxides like hafnium isopropoxide are often chosen for processes requiring higher temperatures. mdpi.comresearchgate.net The relationship between the strength of the hafnium-ligand bond and the dissociation energy influences the evaporation characteristics; understanding these structure-property relationships is crucial for the rational design of new and improved precursors for advanced material deposition. nih.gov
Advanced Coordination Chemistry and Oligomerization Phenomena of Hafnium Isopropoxide
Characterization of Oligomerization Tendencies and Molecular Association
The oligomerization of hafnium isopropoxide leads to the formation of multi-nuclear species. Characterization of these oligomers is crucial for understanding the reactivity and properties of hafnium alkoxides. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are instrumental in elucidating the structures of these associated species. rsc.orgresearchgate.netrsc.orgiaea.orgchemrxiv.org
Solvent coordination plays a significant role in the molecular structure and oligomerization state of hafnium isopropoxide. Coordinating solvents can interact with the hafnium center, influencing the extent of oligomerization. For instance, the adduct Hf(OPrⁱ)₄·PrⁱOH shows the coordination of an isopropanol (B130326) molecule to the hafnium center. rsc.orgchemrxiv.org The presence of coordinating solvents like tetrahydrofuran (B95107) (THF) or phosphine (B1218219) oxides can suppress the association equilibrium, favoring the formation of less associated species by coordinating to the metal center. rsc.orgchemrxiv.orgnih.gov
Hafnium isopropoxide is known to form dimeric structures. The solid-state structure of [Hf₂(OPrⁱ)₈(PrⁱOH)₂] reveals an edge-shared bioctahedral arrangement with coordinated alcohol molecules forming hydrogen bridges across the dinuclear unit. researchgate.net Dinuclear complexes where metal centers are bridged by isopropoxide groups and also have terminal isopropoxide moieties attached have been observed for zirconium, and similar structures are expected for hafnium due to their chemical similarities. rsc.org While dimeric structures are common, higher nuclearity hafnium-oxo clusters, such as hexanuclear {Hf₆} clusters with a trigonal-prismatic arrangement of hafnium atoms, have also been synthesized and characterized, often stabilized by specific ligands. acs.orghedleylab.com
Ligand Exchange and Complexation Reactions with External Donor Molecules
Hafnium isopropoxide readily undergoes ligand exchange and complexation reactions with various external donor molecules. These reactions can lead to the formation of new hafnium complexes with modified properties. For example, reactions with oximes, hydroxychalcones, and β-diketones have been reported, resulting in the formation of complexes where isopropoxide ligands are replaced by the anions of these organic molecules. niscpr.res.iniaea.orgosti.govacs.org The reaction stoichiometry can influence the extent of ligand exchange. niscpr.res.inosti.gov External donor molecules, such as nitrogen- or oxygen-containing donors, can react with dimeric hafnium isopropoxide adducts, leading to substituted products while retaining the dinuclear structure. researchgate.net
Studies on the Lewis Acidity of Hafnium Centers and its Role in Complex Formation
The hafnium center in hafnium isopropoxide acts as a Lewis acid, which is a key factor in its reactivity and ability to form complexes with donor molecules. researchgate.netrsc.orgosti.gov The Lewis acidity of hafnium compounds can be probed using techniques like ³¹P NMR spectroscopy with Lewis bases such as phosphine oxides. nih.govresearchgate.net Studies have shown that the Lewis acidity of group 4 metal centers, including hafnium, influences their interaction with Lewis bases and can drive reactions like disproportionation in mixed alkoxy halides. nih.gov The Lewis acidity of Hf(IV) sites has also been implicated in catalytic activities, such as the hydrolysis of proteins by hafnium metal-oxo clusters. acs.org The strength of the Lewis acidity can be influenced by the nature of the ligands coordinated to the hafnium center; for instance, ligands with stronger electron-withdrawing properties can enhance the Lewis acidity. rsc.org
Catalytic Research Applications of Hafnium Isopropoxide Complexes
Catalysis in Organic Transformations Beyond polymerization, hafnium complexes, including those derived from isopropoxide, participate in various organic transformations as Lewis acid catalysts.researchgate.net
Kinetic and Mechanistic Studies of Hafnium-Catalyzed Reactions
Kinetic and mechanistic investigations provide crucial insights into the elementary steps and rate-determining factors governing catalytic processes involving hafnium complexes, including those containing isopropoxide ligands. These studies are essential for optimizing catalyst performance and designing new catalytic systems. Research in this area has explored various reactions, from metal oxide synthesis to organic transformations.
One area of focus has been the reaction kinetics and mechanisms involved in the nonaqueous synthesis of group 4 metal oxide nanocrystals, starting from metal isopropoxides and metal halides. Studies have shown that the reaction rate is dependent on the metal, with the order being Ti ≫ Zr > Hf. acs.orgacs.orgchemrxiv.orgchemrxiv.orgfigshare.com Specifically, while titanium follows an Sɴ1 substitution mechanism, both zirconium and hafnium are reported to follow an auto-catalyzed E1 elimination mechanism in the presence of tri-n-octylphosphine oxide (TOPO). acs.orgacs.orgchemrxiv.orgchemrxiv.orgfigshare.com The kinetics of these reactions can be modulated by adjusting the amount of TOPO or the chloride content, which influences the electronic structure of the transition state in the rate-determining step. acs.orgacs.orgchemrxiv.orgchemrxiv.orgfigshare.com Kinetic modeling of the experimental data for different metal concentrations has supported the proposed mechanisms. acs.orgacs.orgchemrxiv.orgchemrxiv.orgfigshare.com Comparative studies indicate that hafnium isopropoxide decomposes slower than zirconium isopropoxide under similar conditions. acs.orgchemrxiv.org
Hafnium complexes, including those with salen ligands and isopropoxide groups, have been investigated as catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (ε-CL). rsc.orgresearchgate.net Kinetic studies of L-LA, rac-LA, and ε-CL polymerization catalyzed by these hafnium complexes have revealed that the polymerization typically follows first-order kinetics. rsc.orgresearchgate.net Mechanistic investigations, particularly through the analysis of low molecular weight oligomers using techniques like MALDI-TOF and ¹H NMR spectroscopy, suggest that the isopropoxide group often acts as the initiator for the ROP process. rsc.orgresearchgate.net
Furthermore, the surface reaction mechanisms of hafnium alkoxides, including hafnium isopropoxide (Hf[OⁱPr]₄), have been studied in the context of atomic layer deposition (ALD) of HfO₂ thin films. mdpi.comescholarship.orgresearchgate.netresearchgate.net These studies, often employing density functional theory (DFT) calculations, examine the initial surface reactions and chemisorption behavior of the precursors on hydroxylated surfaces, such as Si(100). mdpi.comescholarship.orgresearchgate.net The reactivity of hafnium alkoxides in these surface reactions is influenced by factors such as their thermal stability and the size of the alkoxide ligands. mdpi.comresearchgate.net For instance, activation energies for ligand exchange reactions between hafnium alkoxides and surface OH groups on Si(100) have been calculated, providing insights into the reaction pathways and energy barriers involved in the ALD process. mdpi.com
Kinetic monitoring has also been applied to study reactions catalyzed by hafnium-containing heterobimetallic complexes, such as H/D exchange reactions. rsc.org These studies have shown that hafnium-containing complexes can exhibit significantly enhanced reaction rates compared to their monometallic counterparts, suggesting a synergistic effect between the metals in the catalytic cycle. rsc.org
While specific rate constants for hafnium isopropoxide-catalyzed reactions are highly dependent on the specific reaction system and conditions, comparative kinetic data provides valuable information on the relative reactivity.
Comparative Decomposition Rates of Group 4 Metal Isopropoxides acs.orgacs.orgchemrxiv.orgchemrxiv.orgfigshare.com
| Metal | Relative Decomposition Rate (approximate) | Proposed Mechanism |
| Titanium | Much Faster (≫) | Sɴ1 Substitution |
| Zirconium | Faster (>) | Auto-catalyzed E1 Elimination |
| Hafnium | Slower | Auto-catalyzed E1 Elimination |
Note: This table is based on qualitative comparisons of reaction rates reported in the cited studies for the nonaqueous synthesis of metal oxide nanocrystals.
These kinetic and mechanistic studies contribute to a deeper understanding of how hafnium centers, particularly in alkoxide and related complexes, activate substrates and facilitate chemical transformations, paving the way for the rational design of more efficient hafnium-based catalysts.
Computational Chemistry Investigations of Hafnium Isopropoxide Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
DFT calculations are extensively used to investigate the reaction mechanisms and associated energetics of hafnium isopropoxide, particularly in the context of HfO2 ALD. These calculations help elucidate the steps involved in the deposition process, including precursor adsorption, ligand exchange reactions, and byproduct formation.
Studies employing periodic condition DFT calculations have analyzed the chemisorption and surface reactions of hafnium alkoxides, including hafnium isopropoxide (Hf[OiPr]4), on hydroxylated silicon surfaces, such as Si(100). mdpi.comresearchgate.net These calculations can determine adsorption energies and activation energy barriers for different reaction pathways. For instance, the energy barrier for the ligand-exchange reaction during the chemisorption of hafnium isopropoxide on a hydroxylated Si(100) surface has been calculated. mdpi.com This value can be compared to those of other hafnium precursors, like hafnium methoxide (B1231860) (Hf[OMe]4) and hafnium tert-butoxide (Hf[OtBu]4), to understand their relative reactivity. mdpi.com
DFT studies can also provide insights into the thermal decomposition mechanisms of metal alkoxides. While not specific to hafnium isopropoxide, studies on similar compounds like titanium(IV) isopropoxide (TTIP) have used DFT to calculate the free energies of bond dissociation, providing information about the temperatures at which different bonds are likely to break. arxiv.org Such approaches can be applied to hafnium isopropoxide to understand its thermal stability and decomposition pathways during ALD or other processes.
The energetics calculated by DFT can help explain experimental observations, such as the temperature windows for ALD processes. For example, the predicted energy barrier for hafnium isopropoxide has shown good agreement with experimental results regarding the feasible temperature range for HfO2 ALD using this precursor. mdpi.com
Theoretical Modeling of Surface Adsorption and Reactivity in ALD Processes
Theoretical modeling, primarily through DFT, is crucial for understanding how hafnium isopropoxide interacts with surfaces during ALD processes. These models simulate the adsorption configurations and subsequent reactions of the precursor molecules on different substrate surfaces, such as hydroxylated silicon.
DFT calculations can reveal the nature of the interaction between hafnium isopropoxide and the surface. For instance, the steric effects of the bulky isopropoxide ligands can influence the adsorption distance between the hafnium atom and the surface oxygen atoms. mdpi.comresearchgate.net This can lead to physisorption rather than direct chemical bond formation in the initial adsorption step, depending on the surface termination. mdpi.com
Modeling can track the progression of ligand exchange reactions, where isopropoxide ligands are replaced by surface hydroxyl groups, leading to the formation of adsorbed hafnium species on the surface. mdpi.comresearchgate.net Figure 1 in one study illustrates the adsorption configuration of hafnium isopropoxide on a hydroxylated Si(100) surface and depicts the transition, intermediate, and final states of the ligand exchange reaction that converts adsorbed Hf[OiPr]4 into adsorbed hafnium tri-isopropoxide (Hf[OiPr]3). mdpi.comresearchgate.net
These theoretical models help in understanding the initial stages of film growth and the factors affecting nucleation behavior on different surfaces. researchgate.net For example, the concentration of surface hydroxyl groups can significantly impact the effectiveness of ALD, as shown by theoretical investigations using different surface models (fully and partially hydroxylated surfaces). researchgate.net
Computational Studies of Bond Dissociation Energies and Ligand Stability
Computational methods are employed to study the bond dissociation energies (BDEs) within hafnium isopropoxide and the stability of its ligands. BDEs provide a measure of the strength of chemical bonds and are important for understanding the thermal stability of the precursor and the likelihood of ligand dissociation during thermal processes.
For hafnium alkoxides, including hafnium isopropoxide, BDEs have been calculated using DFT with isolated molecular models. mdpi.com These calculations typically focus on the energy required to break the bond between the hafnium atom and the alkoxide ligands. The average BDEs for different hafnium alkoxides, such as hafnium methoxide, hafnium isopropoxide, and hafnium tert-butoxide, can be compared to assess their relative thermal stabilities. mdpi.com Interestingly, studies have found negligible differences in the BDEs of these alkoxide precursors, suggesting that the energy barrier for surface reactions is primarily influenced by the size of the ligands rather than their thermal stability. mdpi.com
Simulations of Ligand Effects on Molecular Structure and Catalytic Activity
Simulations and computational studies are valuable tools for understanding how the nature of ligands in hafnium complexes, including isopropoxide, influences their molecular structure and potential catalytic activity.
While hafnium isopropoxide itself is primarily known as an ALD precursor, related hafnium complexes with various ligands are investigated for their catalytic properties, particularly in polymerization reactions. mdpi.commdpi.com Computational studies, including DFT and Natural Bond Orbital (NBO) analysis, can be used to understand the electronic properties of the ligands and the nature of their bonds to the hafnium center in these catalytic complexes. mdpi.com This helps in correlating the electronic and steric effects of ligands with the catalytic performance, such as activity and selectivity.
Simulations can also explore the reaction mechanisms of catalytic processes involving hafnium complexes, providing insights into how ligands influence the energy barriers and pathways of these reactions. Although specific studies on the catalytic activity of hafnium isopropoxide were not found in the search results, the principles of using computational methods to study ligand effects on molecular structure and catalytic activity in other hafnium complexes are well-established. acs.orgmdpi.commdpi.com
Emerging Research Frontiers and Future Perspectives for Hafnium Iv Isopropoxide Isopropanol Adduct
Design and Synthesis of Novel Hafnium Isopropoxide Derivatives for Tailored Applications
The compound Hafnium(IV) isopropoxide isopropanol (B130326) adduct, often represented as Hf(OiPr)4·iPrOH, serves as a fundamental building block for a wide array of novel hafnium-based materials. chemrxiv.orgresearchgate.net Researchers are actively exploring the synthesis of new hafnium isopropoxide derivatives to fine-tune material properties for specific high-technology applications, particularly in microelectronics and catalysis. balazs.commocvd-precursor-encyclopedia.de The primary method for creating these derivatives is through ligand exchange or modification, where the isopropoxide groups are partially or fully replaced by other functional organic molecules.
One of the main drivers for synthesizing new derivatives is the demand for improved precursors for thin film deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). balazs.com These techniques are essential for manufacturing the next generation of semiconductors and high-κ dielectric gate oxides. mdpi.comnih.gov The ideal precursor must possess high volatility, thermal stability, and controlled reactivity. balazs.commdpi.com By replacing the isopropoxide ligands with bulkier or differently functionalized alkoxide or amide groups, scientists can modulate these properties. For example, the reaction of Hf(OiPr)4·iPrOH with various alcohols (alcoholysis) or amines can yield a range of homo- and heteroleptic hafnium compounds with tailored characteristics. researchgate.netmssm.edu
Recent research has focused on synthesizing derivatives from Hf(OiPr)4·iPrOH to create materials such as hafnium oxide (HfO₂) nanoparticles and thin films. researchgate.netnih.gov The structure of the precursor directly influences the morphology and properties of the resulting material. For instance, modifying the precursor can lead to the formation of either tetragonal or monoclinic phases of HfO₂, each with distinct properties and applications. researchgate.net The synthesis often starts with readily available hafnium(IV) chloride, which is reacted with isopropanol in the presence of a base like ammonia (B1221849) to produce the Hf(OiPr)4·iPrOH complex. chemrxiv.orgnih.gov This adduct is then used as a starting point for further chemical modifications.
| Precursor Family | Example Compound Name | Chemical Formula | Primary Application | Reference |
|---|---|---|---|---|
| Alkoxides | Hafnium(IV) isopropoxide isopropanol adduct | Hf(OC₃H₇)₄·C₃H₇OH | Precursor for HfO₂ synthesis, ALD/MOCVD | chemrxiv.orgsigmaaldrich.com |
| Amides | Tetrakis(ethylmethylamino)hafnium | Hf[N(C₂H₅)(CH₃)]₄ | Low-temperature ALD of HfO₂ | balazs.comresearchgate.net |
| Halides | Hafnium(IV) chloride | HfCl₄ | Starting material for other precursors, ALD | balazs.commocvd-precursor-encyclopedia.de |
| Heteroleptic (Mixed Ligand) | Hafnium bis(diethylamide)-bis(di-tert-butylmalonate) | Hf(NEt₂)₂(dbml)₂ | Liquid injection MOCVD | researchgate.net |
Integration of Advanced In-situ Characterization Techniques for Real-time Reaction Monitoring
Understanding the chemical reactions of Hafnium(IV) isopropoxide and its derivatives as they happen is crucial for optimizing processes like ALD. researchgate.net Emerging research is heavily focused on integrating advanced in-situ characterization techniques to monitor these reactions in real-time. These methods provide invaluable insights into reaction mechanisms, surface chemistry, and film growth at the molecular level. aip.orgresearchgate.netacs.org
Techniques such as in-situ infrared (IR) absorption spectroscopy and ambient pressure X-ray photoelectron spectroscopy (AP-XPS) are at the forefront of this research. aip.orgacs.orgosti.gov In-situ IR spectroscopy allows researchers to observe the vibrational modes of molecules, enabling the identification of chemical species present in the gas phase and on the substrate surface during an ALD cycle. researchgate.netaip.org For instance, it can track the consumption of the hafnium precursor and the formation of reaction byproducts, providing a detailed picture of the surface chemistry. aip.orgosti.gov
AP-XPS is another powerful tool that provides real-time, quantitative information about the elemental composition and chemical states at the surface during deposition. researchgate.netacs.org A time-resolved AP-XPS study on the ALD of hafnium oxide revealed that the commonly accepted ligand exchange model needed to be expanded to a more complex two-step process to accurately describe the initial precursor adsorption and reaction. researchgate.netacs.org This level of detail is essential for developing high-quality interfaces, for example, between hafnium oxide and semiconductor substrates like InAs. acs.org These advanced monitoring techniques are paving the way for more efficient development of deposition recipes and better reactor design. researchgate.net
Exploration of New Catalytic Pathways and Substrate Scope with Hafnium Isopropoxides
While widely known as a precursor for materials synthesis, hafnium(IV) isopropoxide and its derivatives are gaining attention for their catalytic potential. alfachemic.com The hafnium center in these compounds can act as a Lewis acid, facilitating a variety of organic transformations. alfachemic.com Research is now focused on exploring new catalytic pathways and expanding the range of reactions (substrate scope) that can be catalyzed by hafnium-based compounds.
Hafnium catalysts have shown promise in several areas, including oxidation reactions, alcohol dehydration, and the formation of carbon-carbon bonds. alfachemic.commdpi.com For example, hafnium-modified silica (B1680970) has been evaluated as an effective catalyst for the dehydration of ethanol (B145695) and methanol, producing ethylene (B1197577) and dimethyl ether, respectively, which are important industrial chemicals. mdpi.com The catalytic activity is attributed to the generation of both Brønsted and Lewis acid sites upon incorporating hafnium into the silica structure. mdpi.com
Furthermore, hafnium complexes are being investigated for more complex transformations. Recent studies have demonstrated the use of hafnium catalysts for the direct formation of amides from carboxylic acids at room temperature, a significant advancement due to its mild reaction conditions. diva-portal.org Other research has shown that hafnium-based metal-organic frameworks (MOFs) can act as multifunctional catalysts for processes like CO₂ fixation. northwestern.edu The isopropoxide compound can serve as a convenient starting material for synthesizing these catalytically active species. The ongoing exploration into hafnium-catalyzed reactions, such as hydroboration of C-C single bonds, continues to broaden the scope of their application in synthetic chemistry. researchgate.net
Advancements in Computational Prediction and Materials Design through Hafnium Isopropoxide Chemistry
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in the study of hafnium isopropoxide and its derivatives. mdpi.comacs.org These theoretical methods allow researchers to predict the properties of molecules and materials before they are synthesized, accelerating the design and discovery of new functional materials. researchgate.netaip.org
DFT calculations are used to investigate fundamental aspects of hafnium precursor chemistry, such as thermal stability, reactivity, and reaction mechanisms during ALD and MOCVD processes. mdpi.comresearchgate.net For instance, computational studies have compared the reactivity of different classes of hafnium precursors, including alkoxides, amides, and halides. mdpi.comresearchgate.net These studies have revealed that factors like the size of the organic ligand and the bond dissociation energy between hafnium and the ligand are critical in determining the precursor's behavior on a substrate surface. mdpi.com For alkoxide precursors like hafnium isopropoxide, the size of the ligand was found to be a crucial factor in their reactivity. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for determining hafnium-zirconium ratios in alloys, and what are their reproducibility limits?
- Methodology : X-ray fluorescence and spectrographic analysis are commonly used to quantify hafnium-zirconium ratios. For instance, spectrographic methods involving repeated exposures of standard samples (e.g., 1% hafnium, 50% zirconium) show average hafnium variations of 0.04% and hafnium/zirconium ratio differences of 0.002. Reproducibility data indicate maximum variations of 0.11% for hafnium and 5.6% for zirconium .
Q. How should experimental procedures be designed to measure neutron-induced reaction cross-sections on hafnium isotopes using activation techniques?
- Methodology : Activation techniques involve irradiating hafnium samples with neutrons and measuring short-lived reaction products. Experiments should include comparisons with the EXFOR database and TENDL evaluations to validate cross-section data. Proper calibration with reference isotopes and statistical analysis of decay schemes are critical .
Q. What are the standard protocols for synthesizing halogenated propan-2-ol derivatives, and which spectroscopic techniques confirm their structural integrity?
- Methodology : Halogenated propan-2-ol derivatives (e.g., 2-(6-chloro-2-fluoro-3-iodophenyl)propan-2-ol) are synthesized via oxidation (KMnO₄), reduction (LiAlH₄), or nucleophilic substitution (NaOH). Structural confirmation relies on NMR, mass spectrometry, and X-ray crystallography. Purity is assessed via chromatography and elemental analysis .
Advanced Research Questions
Q. How do researchers analyze contradictions in hydrogen-binding strength affecting catalytic activity in hafnium-based electrocatalysts?
- Methodology : Contradictions arise when hafnium's strong hydrogen binding leads to hydride formation, reducing catalytic efficiency. Advanced studies combine density functional theory (DFT) modeling with experimental characterizations (e.g., X-ray absorption spectroscopy) to optimize hydrogen adsorption energies. Comparative studies with tungsten carbide (WC) and nickel catalysts are used to validate hypotheses .
Q. What methodologies are employed to stabilize the ferroelectric phase in hafnium oxide thin films for semiconductor applications?
- Methodology : Stabilization involves thermal annealing of hafnium zirconium oxide (HZO) films sandwiched between metal substrates (e.g., titanium nitride) and electrodes. The "clamping effect" during cooling preserves the orthorhombic ferroelectric phase. In situ grazing-incidence X-ray diffraction (GIXRD) monitors phase transitions, while electrical measurements (P-E loops) validate polarization retention .
Q. How can integral experiments with hafnium be designed to validate neutron cross-section data in nuclear reactor simulations?
- Methodology : Experiments like TEX-Hf use highly enriched uranium (HEU) fuel moderated by polyethylene, with interstitial hafnium rods. Neutron flux measurements across thermal, epithermal, and fast energy regimes are compared with Monte Carlo simulations (e.g., MCNP) to refine hafnium isotope cross-sections (e.g., ¹⁷⁷Hf, ¹⁷⁸Hf) .
Q. What structured review frameworks are utilized to compare the osseointegration efficacy of hafnium versus titanium in biomedical implants?
- Methodology : Systematic reviews apply the PICO framework:
- P (Problem): Bone-implant contact.
- I (Intervention): Hafnium coatings or alloys.
- C (Comparison): Titanium implants.
- O (Outcome): Histomorphometric analysis (e.g., bone-implant contact percentage). Meta-analyses aggregate data from in vivo studies, controlling for variables like surface roughness and biocompatibility .
Q. How do reaction conditions such as temperature and pH influence the stability and biochemical interactions of amino-substituted propan-2-ol compounds?
- Methodology : Stability studies use accelerated degradation tests under varying pH (2–12) and temperature (25–60°C). Interaction efficacy with biological targets (e.g., enzymes) is assessed via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Molecular docking simulations predict binding affinities to receptors like G-protein-coupled receptors (GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
